molecular formula C14H17NO4 B1456264 (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid CAS No. 1380486-21-4

(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid

Cat. No.: B1456264
CAS No.: 1380486-21-4
M. Wt: 263.29 g/mol
InChI Key: DEHMZYGMZLWARX-NWDGAFQWSA-N
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Description

“(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1380486-21-4 and a molecular weight of 263.29 . It is widely used in scientific research due to its versatile properties, making it valuable for studying drug synthesis, enzyme inhibition, and bioactive molecule development.


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO4/c16-13(17)11-6-7-12(8-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t11-,12+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

  • Cyclopentane-1-carboxylic acid derivatives, synthesized through alkaline hydrolysis and subsequent reactions, have been explored for their anticonvulsant properties (Arustamyan et al., 2019).

Catalysis and Carboxylation

  • Cyclopentane derivatives, including the carboxylic acids, undergo catalytic carboxylation processes, highlighting their potential applications in chemical synthesis and industrial processes (Reis et al., 2005).

Drug Design and Isostere Applications

  • Cyclopentane-1,3-diones, exhibiting similar pKa values to carboxylic acids, have been used as isosteres for carboxylic acid functional groups in the design of potent thromboxane A2 receptor antagonists (Ballatore et al., 2011).

Biological Evaluation and Imaging Agents

  • Non-natural cyclic amino acids based on cyclopentane-1-carboxylic acid have been evaluated as substrates for amino acid transport and as potential imaging agents in tumor visualization and neuroimaging, showing significant tumor to normal brain tissue ratios (Pickel et al., 2020).

Chemical Synthesis and Stereochemistry

Stereochemistry and Synthesis

  • The stereochemistry of cyclopentane-1-carboxylic acid derivatives plays a crucial role in their synthesis and potential applications, including the synthesis of enantiopure diastereomeric amino acids, emphasizing the significance of stereochemical configurations in chemical reactions and product formation (Caputo et al., 2006).

Structural Analysis and Hydrogen Bonding

  • The structural elucidation of compounds such as (1S,3R)-3-carbamoyl cyclopentane-1-carboxylic acid highlights the importance of intermolecular hydrogen bonding in determining the molecular structure and properties of these compounds (Huang et al., 2003).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H332 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 . These codes provide guidance on how to handle the compound safely.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds. The benzyloxycarbonyl group in the compound acts as a protecting group, which can be selectively removed to activate the compound in specific biochemical reactions . This interaction is crucial for the regulation of enzymatic activity and protein function.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, the compound can alter gene expression by acting as a transcriptional regulator, thereby influencing the production of specific proteins essential for cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes. These molecular interactions are critical for the compound’s role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient temperatures but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These metabolic pathways are essential for the compound’s biological activity and its effects on metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, which is essential for its role in biochemical processes.

Properties

IUPAC Name

(1S,3R)-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)11-6-7-12(8-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHMZYGMZLWARX-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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